3-Pyridazinecarbonyl chloride
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Overview
Description
3-Pyridazinecarbonyl chloride is a chemical compound with the molecular formula C5H3ClN2O . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . Its molecular weight is 142.54 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 142.54 . More specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications
1. Structural and Molecular Studies
Research by Pazderski et al. (2004) explored zinc triad metal chloride complexes with pyridazine. They synthesized [M(pyridazine)Cl2]n type complexes, where M=Zn(II), Cd(II), Hg(II), and studied their crystal and molecular structures. The central atoms in these complexes had a geometry of square bipyramid and were bridged by axial pyridazines and equatorial chlorides, demonstrating the versatility of pyridazine derivatives in structural chemistry (Pazderski et al., 2004).
2. Ligand Coordination in Metal Complexes
Álvarez et al. (2015) examined the coordination of 3-(pyridin-2-yl)imidazo[1,5-a]pyridine (a pyridylindolizine, Py-indz) ligand to several metal moieties. They highlighted the ligand's electronic properties, which are similar to classical ligands like 2,2′-bipyridine and 1,10-phenanthroline. This research illustrates the potential of pyridazine derivatives as ligands in complex metal chemistry (Álvarez et al., 2015).
3. Synthesis of Pyridazine Derivatives
Garve et al. (2016) demonstrated an efficient method for synthesizing diverse pyridazine derivatives through a [3 + 3]-cycloaddition of donor-acceptor cyclopropanes and nitrile imines generated in situ. Their work provides insights into the versatility of pyridazine-based compounds in organic synthesis (Garve et al., 2016).
4. Catalysis and Coordination Chemistry
Aghapoor et al. (2013) utilized silica-supported bismuth(III) chloride in the condensation of 1,2-dicarbonyls with arene-1,2-diamines, producing quinoxaline and pyrido[2,3-b]pyrazine compounds. This study highlights the use of pyridazine derivatives in catalysis and coordination chemistry (Aghapoor et al., 2013).
5. Electrochemical and Magnetic Properties
Ghumaan et al. (2005) explored complexes of 3,6-bis(2'-pyridyl)pyridazine with ruthenium, revealing insights into the electrochemical and magnetic properties of these complexes. Such studies are crucial for understanding the electronic characteristics of pyridazine complexes in various applications (Ghumaan et al., 2005).
6. Application in Water Oxidation
Zong and Thummel (2005) reported on a family of Ru complexes for water oxidation involving ligands like 3,6-bis-[6'-(1'',8''-naphthyrid-2''-yl)-pyrid-2'-yl]pyridazine. This underscores the potential of pyridazine derivatives in catalyzing important reactions like water oxidation (Zong & Thummel, 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3-Pyridazinecarbonyl chloride is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to interact with a range of biological targets and exhibit various physiological effects . .
Mode of Action
It’s known that pyridazine derivatives can interact with their targets in various ways, leading to a wide range of pharmacological activities
Biochemical Pathways
For instance, all components of vitamin B3, which include pyridazine derivatives, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH .
Result of Action
Pyridazine derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Analysis
Biochemical Properties
3-Pyridazinecarbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by forming covalent bonds with their active sites. This interaction can alter the enzyme’s activity, leading to changes in metabolic pathways. Additionally, this compound can form hydrogen bonds and π-π stacking interactions with proteins, affecting their structure and function .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for cell signaling. This modulation can lead to changes in gene expression patterns and metabolic fluxes within the cell. Furthermore, this compound can induce apoptosis in certain cell types by disrupting mitochondrial function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding often involves covalent interactions, which can be irreversible. Additionally, this compound can interact with DNA and RNA, affecting gene expression. It can also modulate the activity of transcription factors, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Over time, its activity may decrease due to degradation. Long-term exposure to this compound can lead to persistent changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function. At higher doses, it can induce toxic effects, such as liver and kidney damage. The threshold for these adverse effects depends on the specific animal model and the duration of exposure. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can interact with other biomolecules, affecting metabolic fluxes and metabolite levels. Additionally, this compound can influence the activity of key metabolic enzymes, altering the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse passively across cell membranes or be actively transported by specific transporters. Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
pyridazine-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5(9)4-2-1-3-7-8-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSQSSQXPUBICC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598650 |
Source
|
Record name | Pyridazine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499770-82-0 |
Source
|
Record name | Pyridazine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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